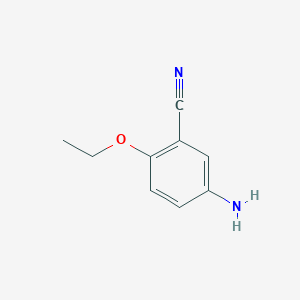

5-Amino-2-ethoxybenzonitrile

Description

BenchChem offers high-quality 5-Amino-2-ethoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-ethoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-amino-2-ethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPHVNUYRKOROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649230 | |

| Record name | 5-Amino-2-ethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020046-39-2 | |

| Record name | 5-Amino-2-ethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: Physicochemical Profiling & Application of 5-Amino-2-ethoxybenzonitrile

This guide serves as a technical monograph for 5-Amino-2-ethoxybenzonitrile (CAS: 55859-53-9), a critical pharmacophore intermediate used in the synthesis of tyrosine kinase inhibitors (TKIs) and quinazoline-based bioactive scaffolds.

Document Control:

-

Subject: 5-Amino-2-ethoxybenzonitrile

-

CAS Registry: 55859-53-9

-

Molecular Formula: C

H -

Role: Key Intermediate (Aniline handle for amide coupling/heterocycle formation)

Part 1: Molecular Identity & Structural Analysis[1]

The utility of 5-Amino-2-ethoxybenzonitrile lies in its trisubstituted benzene ring, offering three distinct vectors for chemical modification:

-

The Primary Amine (C5): A nucleophilic handle for amide coupling or Buchwald-Hartwig aminations.

-

The Nitrile (C1): A masked carboxylic acid or precursor for cyclization (e.g., into quinazolines).

-

The Ethoxy Group (C2): Provides lipophilicity and hydrogen bond acceptance, often critical for occupying hydrophobic pockets in kinase enzymes.

Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | 5-Amino-2-ethoxybenzonitrile |

| CAS Number | 55859-53-9 |

| Molecular Weight | 162.19 g/mol |

| SMILES | CCOc1ccc(N)cc1C#N |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point | 100–105 °C (Typical for this class; requires DSC verification) |

Structural Logic Diagram

The following diagram illustrates the electronic push-pull system that dictates the molecule's reactivity. The ethoxy group (electron-donating) activates the ring, while the nitrile (electron-withdrawing) deactivates it, creating a specific dipole moment.

Caption: Functional group interplay determining reactivity and pharmacophore binding properties.

Part 2: Critical Physicochemical Parameters

Understanding the physicochemical behavior of this intermediate is vital for process optimization, particularly during extraction and HPLC method development.

Solubility Profile

The ethoxy chain provides moderate lipophilicity, making the compound soluble in mid-polarity organic solvents but sparingly soluble in water at neutral pH.

-

High Solubility: DMSO, Methanol, Ethyl Acetate, Dichloromethane.

-

Low Solubility: Water, Hexane.

Acid-Base Chemistry (pKa)

The aniline nitrogen is the ionizable center.

-

Predicted pKa (Conjugate Acid): ~3.5 – 4.0.

-

Implication: The presence of the electron-withdrawing nitrile group ortho to the ethoxy and meta to the amine decreases the basicity of the amine compared to unsubstituted aniline (pKa 4.6).

-

Process Note: To extract this compound from an organic layer into an aqueous phase, the pH must be significantly lower than 2.0. Conversely, to keep it in the organic phase, maintain pH > 5.0.

Lipophilicity (LogP)

-

Predicted LogP: ~1.8 – 2.1.

-

Insight: This value suggests the molecule has good membrane permeability potential and will retain well on C18 HPLC columns.

Part 3: Synthetic Utility & Purification Protocol

A robust synthesis typically involves the reduction of the nitro precursor (2-ethoxy-5-nitrobenzonitrile). The following protocol uses Iron/Ammonium Chloride, a method preferred for its selectivity and tolerance of the nitrile group (avoiding over-reduction).

Recommended Synthesis Workflow (Fe/NH Cl Reduction)

-

Setup: Charge a reactor with 2-ethoxy-5-nitrobenzonitrile (1.0 eq) in Ethanol/Water (3:1 ratio).

-

Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (325 mesh, 4.0 eq).

-

Reaction: Heat to reflux (approx. 78°C) with vigorous mechanical stirring. Monitor by TLC (50% EtOAc/Hexane) or HPLC.

-

Endpoint: Disappearance of the nitro starting material (usually < 2 hours).

-

-

Workup:

-

Filter hot through a Celite pad to remove iron oxides.

-

Concentrate the filtrate to remove ethanol.

-

Adjust aqueous residue to pH ~8-9 with NaHCO

. -

Extract with Ethyl Acetate (3x).

-

-

Purification (Recrystallization):

-

Dissolve crude solid in minimum hot Ethanol.

-

Slowly add water until turbidity is observed.

-

Cool to 0-4°C to crystallize.

-

Caption: Selective reduction pathway preserving the nitrile functionality.

Part 4: Analytical Characterization (Self-Validating Methods)

For researchers verifying purity, a standard generic gradient is insufficient due to the basic amine. You must control the pH to prevent peak tailing.

High-Performance Liquid Chromatography (HPLC) Method[2][3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH ~10) OR 0.1% Formic Acid (pH ~2.7).

-

Expert Tip: High pH (Ammonium Hydroxide) ensures the aniline is unprotonated (neutral), improving peak shape and retention. Low pH ensures it is fully protonated. Avoid neutral pH (6-7) where it exists in equilibrium, causing broad peaks.

-

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 230 nm (nitrile absorption).

NMR Validation Criteria ( H NMR, 400 MHz, DMSO-d )

To confirm identity, look for these diagnostic signals:

-

Ethoxy Group: A triplet (~1.3 ppm, 3H) and a quartet (~4.1 ppm, 2H).

-

Amine: A broad singlet around 5.0 – 5.5 ppm (2H, exchangeable with D

O). -

Aromatic Region: Three protons in the 6.8 – 7.2 ppm range. The proton ortho to the nitrile will be the most deshielded.

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.[1]

-

Irritation: Causes skin irritation and serious eye irritation.[2]

-

Signal Word: WARNING.

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle the solid in a fume hood to avoid dust inhalation.[1]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible. Anilines are prone to oxidation (darkening) upon long-term exposure to air.

References

-

PubChem. (n.d.).[3] Compound Summary for CID 21800875 (Related Analog Structure/Properties). National Library of Medicine. Retrieved February 2, 2026, from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids and Amines (HPLC Methodologies).[4] Retrieved February 2, 2026, from [Link]

Sources

FT-IR Characterization of 5-Amino-2-ethoxybenzonitrile: A Technical Guide

Topic: FT-IR Analysis of 5-Amino-2-ethoxybenzonitrile Functional Groups Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Amino-2-ethoxybenzonitrile (CAS: 214623-57-1) is a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents. Its structural integrity relies on the precise arrangement of three distinct functional groups—a nitrile, a primary amine, and an ethoxy ether—around a 1,2,4-trisubstituted benzene core.

This guide provides a rigorous framework for the vibrational characterization of this molecule. Unlike simple aliphatic compounds, the electronic interplay between the electron-donating amino/ethoxy groups and the electron-withdrawing nitrile group creates specific spectral shifts. This document details these shifts, providing a self-validating protocol for confirming identity and purity using Fourier Transform Infrared (FT-IR) spectroscopy.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, one must first understand the electronic environment of the bonds. The molecule is a 1,2,4-trisubstituted benzene (using IUPAC priority rules for numbering, though the chemical name implies relative positions: CN at 1, OEt at 2, NH₂ at 5).

Electronic Effects on Wavenumbers[1]

-

The Nitrile (–C≡N): Located at position 1.[1] While aliphatic nitriles absorb ~2250 cm⁻¹, the aromatic ring allows for conjugation. However, the ortho-ethoxy group (electron-donating via resonance) increases electron density in the ring, slightly reducing the bond order of the nitrile through cross-conjugation, typically lowering the frequency to 2215–2230 cm⁻¹ .

-

The Primary Amine (–NH₂): Located at position 5. As a primary aromatic amine, it exhibits two distinct N–H stretching bands (asymmetric and symmetric) and a scissoring bending mode.[2] The lone pair participates in resonance with the ring, strengthening the C–N bond (higher frequency stretch) but weakening the N–H bonds compared to aliphatic amines.

-

The Ether (Ar–O–R): The ethoxy group at position 2 provides a strong dipole change, resulting in an intense C–O stretching band in the fingerprint region, often the strongest peak below 1300 cm⁻¹.

Experimental Methodology

Sample Preparation Protocols

For solid organic amines, sample preparation is critical to avoid hygroscopic artifacts or polymorphic transitions.

Method A: Attenuated Total Reflectance (ATR)

-

Best For: Rapid ID, Quality Control (QC), and preventing moisture uptake.

-

Crystal Selection: Diamond or ZnSe (Diamond preferred for durability).

-

Protocol: Place ~5 mg of solid analyte on the crystal. Apply high pressure using the anvil to ensure intimate contact.

-

Note: ATR spectra may show slight peak shifts (1–2 cm⁻¹ lower) and relative intensity changes compared to transmission modes due to depth of penetration effects.

Method B: KBr Pellet (Transmission)

-

Best For: High-resolution structural elucidation and publication-quality spectra.

-

Protocol: Mix 2 mg of analyte with 200 mg of spectroscopic-grade KBr. Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effects (scattering). Press at 8–10 tons for 2 minutes.

-

Caution: Amines can react with atmospheric CO₂ to form carbamates if the KBr is wet or the pellet is exposed too long. Keep KBr dry.

Instrument Parameters

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving N-H splitting).

-

Scans: 32 (ATR) or 16 (KBr) to achieve S/N ratio > 1000:1.

-

Apodization: Blackman-Harris or Norton-Beer (medium).

Spectral Analysis & Assignment

The spectrum of 5-Amino-2-ethoxybenzonitrile is defined by three distinct zones.

Zone 1: High Frequency (3600 – 2800 cm⁻¹)

-

N-H Stretching: Look for the characteristic "doublet" of the primary amine.

-

~3450–3400 cm⁻¹: Asymmetric N–H stretch (

). -

~3350–3320 cm⁻¹: Symmetric N–H stretch (

). -

Diagnostic Check: If these bands are broad or merged, the sample may be wet (H-bonding with water).

-

-

C-H Stretching:

-

> 3000 cm⁻¹ (e.g., 3070 cm⁻¹): Aromatic C–H stretches (weak).[3]

-

2980–2870 cm⁻¹: Aliphatic C–H stretches from the Ethyl group (–CH₂CH₃). Look for the asymmetric methyl stretch (~2980 cm⁻¹) and methylene stretch (~2930 cm⁻¹).

-

Zone 2: The Silent Region (2800 – 1800 cm⁻¹)

-

C≡N Stretching: This is the internal standard for this molecule.

-

~2220 ± 10 cm⁻¹: Sharp, medium-to-strong intensity.

-

Absence of this peak indicates hydrolysis to the amide or acid.

-

Zone 3: The Fingerprint Region (1800 – 600 cm⁻¹)

This region confirms the substitution pattern and the ether linkage.

-

N-H Bending (Scissoring): 1650–1620 cm⁻¹ . Often overlaps with ring stretches.

-

Aromatic Ring Breathing: 1600 cm⁻¹ and 1500 cm⁻¹ .[4][5] Strong bands indicating the benzene skeleton.[3]

-

C-N Stretch (Ar-NH₂): 1330–1260 cm⁻¹ . A strong band due to the resonance-strengthened bond between the ring and the amine nitrogen.

-

Ether C-O-C Stretch:

-

~1250 cm⁻¹: Asymmetric Ar–O–C stretch. Usually a very strong band.[3]

-

~1050 cm⁻¹: Symmetric O–CH₂ stretch.

-

-

Out-of-Plane (OOP) Bending (Substitution Pattern):

-

For a 1,2,4-trisubstituted ring, look for two distinct bands:

-

800–860 cm⁻¹: Two adjacent hydrogens (positions 3 and 4).

-

860–900 cm⁻¹: Isolated hydrogen (position 6).

-

-

Summary Table of Diagnostic Bands

| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Notes |

| Primary Amine | N-H Stretch (Asym) | 3420 – 3480 | Medium | Sharp doublet |

| Primary Amine | N-H Stretch (Sym) | 3320 – 3380 | Medium | Sharp doublet |

| Aromatic Ring | C-H Stretch | 3000 – 3100 | Weak | Shoulder on aliphatic CH |

| Alkyl (Ethyl) | C-H Stretch | 2850 – 2980 | Medium | Multiple bands |

| Nitrile | C≡N Stretch | 2215 – 2230 | Med-Strong | Very sharp, diagnostic |

| Amine | N-H Scissoring | 1620 – 1650 | Medium | |

| Aromatic Ring | C=C Ring Stretch | 1580 – 1600 | Strong | |

| Aromatic Ether | C-O Stretch (Asym) | ~1240 – 1260 | Strong | Often strongest peak |

| Aromatic Ether | C-O Stretch (Sym) | ~1040 – 1060 | Medium | |

| 1,2,4-Subst. | C-H OOP Bend | 800 – 850 | Strong | 2 adjacent H's |

| 1,2,4-Subst. | C-H OOP Bend | 860 – 900 | Medium | 1 isolated H |

Visualization: Analytical Workflow & Logic

Analytical Workflow

The following diagram outlines the step-by-step process for validating the compound.

Caption: Figure 1: Step-by-step logical workflow for the FT-IR validation of 5-Amino-2-ethoxybenzonitrile.

Spectral Interpretation Decision Tree

This decision tree aids in troubleshooting common impurities or degradation products.

Caption: Figure 2: Decision tree for identifying functional group integrity and common contaminants.

Quality Control & Troubleshooting

Common Impurities

-

Water: Appears as a broad, rounded hump centered around 3400 cm⁻¹, often obscuring the sharp N-H doublet. Remedy: Dry sample in a vacuum oven at 40°C.

-

Hydrochloride Salt: If the material was isolated from acidic media, the free amine doublet disappears and is replaced by a broad "ammonium" band stretching from 2600–3200 cm⁻¹. Remedy: Neutralize with base.

-

Hydrolysis Product (Amide): Loss of the 2220 cm⁻¹ peak and appearance of a strong Amide I band (C=O) around 1680 cm⁻¹.

Polymorphism

As a crystalline solid, 5-Amino-2-ethoxybenzonitrile may exhibit polymorphism. While solution-phase IR is identical for polymorphs, solid-state IR (ATR/KBr) may show splitting in the fingerprint region (especially C-O and OOP bands) depending on the crystal packing. If spectra differ between batches, check X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) to confirm if it is a polymorphic issue rather than a chemical impurity.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Authoritative text for general functional group assignment).

-

NIST Chemistry WebBook. (2023). Infrared Spectroscopy Data for Benzonitrile Derivatives.Link

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Link

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[6] (Source for detailed 1,2,4-trisubstituted benzene OOP ranges).

-

Sigma-Aldrich (Merck). (2024). Product Specification: 5-Amino-2-ethoxybenzonitrile (CAS 214623-57-1).Link

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 6. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Amino-2-ethoxybenzonitrile: A Technical Guide to Its Synthesis, Properties, and Potential Applications in Drug Discovery

Abstract

This technical guide addresses the chemical intermediate 5-Amino-2-ethoxybenzonitrile. An extensive review of the scientific literature indicates that this specific molecule does not have a well-documented history of discovery or a significant volume of dedicated research. However, its structural similarity to known pharmacologically active scaffolds suggests its potential as a valuable building block in modern medicinal chemistry. This document, therefore, focuses on a proposed synthetic pathway for 5-Amino-2-ethoxybenzonitrile, leveraging established organic chemistry principles and analogous reactions. Furthermore, we present predicted physicochemical properties and explore its potential applications, particularly as an intermediate in the synthesis of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the prospective utility of this and similar substituted benzonitriles.

Introduction: The Rationale for a Forward-Looking Analysis

While the history of chemistry is rich with celebrated discoveries, many molecules of potential interest remain unexplored. 5-Amino-2-ethoxybenzonitrile appears to be one such compound. Our comprehensive search of the chemical literature and historical records did not yield a specific account of its initial synthesis or discovery. However, the benzonitrile scaffold, substituted with amino and alkoxy groups, is a recurring motif in a variety of biologically active molecules.[1][2] Derivatives of 2-aminobenzonitriles are recognized as important intermediates in the synthesis of a range of heterocyclic compounds, including those with therapeutic applications.[3][4]

The presence of an amino group, an ethoxy group, and a nitrile on a benzene ring offers multiple points for chemical modification, making 5-Amino-2-ethoxybenzonitrile an attractive, albeit prospective, building block for combinatorial chemistry and targeted drug design.[5][6] This guide will, therefore, provide a scientifically grounded projection of its synthesis and potential utility.

Proposed Synthesis of 5-Amino-2-ethoxybenzonitrile

The synthesis of 5-Amino-2-ethoxybenzonitrile can be logically approached through a multi-step pathway starting from a commercially available precursor. The proposed route involves the introduction of the ethoxy group via a Williamson ether synthesis, followed by nitration and subsequent reduction of the nitro group to the target amine.

Synthetic Workflow Overview

The proposed synthetic pathway is illustrated in the following workflow diagram.

Caption: Proposed synthetic workflow for 5-Amino-2-ethoxybenzonitrile.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Ethoxybenzonitrile (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[7][8][9]

-

Reagents: 2-Hydroxybenzonitrile, sodium hydroxide (or another suitable base), ethyl iodide, and a suitable solvent (e.g., acetone or acetonitrile).

-

Procedure:

-

Dissolve 2-Hydroxybenzonitrile in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a stoichiometric equivalent of a base, such as sodium hydroxide, to deprotonate the hydroxyl group, forming the sodium phenoxide in situ.

-

To the resulting solution, add a slight excess of ethyl iodide.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-Ethoxybenzonitrile.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Synthesis of 2-Ethoxy-5-nitrobenzonitrile (Nitration)

Nitration of the aromatic ring is a standard electrophilic aromatic substitution.[1]

-

Reagents: 2-Ethoxybenzonitrile, concentrated nitric acid, and concentrated sulfuric acid.

-

Procedure:

-

In a flask cooled in an ice bath, slowly add 2-Ethoxybenzonitrile to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 2-Ethoxy-5-nitrobenzonitrile.

-

Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

-

Step 3: Synthesis of 5-Amino-2-ethoxybenzonitrile (Reduction of the Nitro Group)

The reduction of the nitro group to an amine is a common transformation that can be achieved using various reducing agents.[10][11][12]

-

Reagents: 2-Ethoxy-5-nitrobenzonitrile, a reducing agent (e.g., stannous chloride dihydrate (SnCl₂) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation with H₂ over Palladium on carbon (Pd/C)), and a suitable solvent (e.g., ethanol for catalytic hydrogenation).

-

Procedure (using SnCl₂/HCl):

-

Suspend 2-Ethoxy-5-nitrobenzonitrile in concentrated hydrochloric acid.

-

Add a stoichiometric excess of stannous chloride dihydrate portion-wise, controlling any exotherm.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a strong base (e.g., NaOH solution) to precipitate the tin salts.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Amino-2-ethoxybenzonitrile.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Predicted Physicochemical and Spectral Data

Due to the absence of experimental data for 5-Amino-2-ethoxybenzonitrile, the following properties are predicted based on its structural analogs.

| Property | Predicted Value |

| CAS Number | Not Assigned |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 80-95 °C |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.0-7.2 (d, 1H, Ar-H), 6.5-6.7 (m, 2H, Ar-H), 5.0-5.5 (s, 2H, -NH₂), 4.0-4.2 (q, 2H, -OCH₂CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 150-155, 140-145, 120-125, 118-120, 115-118, 100-105, 63-65, 14-16 |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 2220-2240 (C≡N stretch), 1200-1300 (C-O stretch) |

| Mass Spectrometry (m/z) | [M]⁺ calculated for C₉H₁₀N₂O: 162.08 |

Potential Applications in Drug Discovery and Materials Science

Substituted 2-aminobenzonitriles are valuable precursors for the synthesis of various heterocyclic systems, many of which exhibit significant biological activity.[3] The trifunctional nature of 5-Amino-2-ethoxybenzonitrile (amine, ethoxy, and nitrile groups) provides a versatile platform for generating molecular diversity.

Intermediate for Biologically Active Molecules

The amino and nitrile groups can be utilized to construct quinazoline and quinazolinone cores, which are present in numerous approved drugs, including kinase inhibitors for cancer therapy.[2][13] The ethoxy group can modulate the pharmacokinetic properties of a potential drug candidate, such as its solubility and metabolic stability.

Caption: A logical workflow for the use of 5-Amino-2-ethoxybenzonitrile in a drug discovery program.

Building Block in Materials Science

The reactive functional groups of 5-Amino-2-ethoxybenzonitrile also make it a candidate for the synthesis of novel organic materials, such as dyes and polymers with specific electronic or optical properties.

Conclusion

While 5-Amino-2-ethoxybenzonitrile may not have a documented past, its chemical structure suggests a promising future. This guide provides a robust, scientifically-backed framework for its synthesis and exploration. The proposed protocols and predicted properties offer a solid starting point for researchers aiming to unlock the potential of this and other under-explored chemical entities. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, a systematic investigation of such compounds is both warranted and necessary.

References

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

- Google Patents. (n.d.).

-

Sova, R., et al. (2015). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC - NIH. [Link]

-

MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]

- Google Patents. (n.d.). method for synthesizing 5-amino-2,4-dihydroxybenzoic acid.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

ResearchGate. (n.d.). Synthesis of target compounds 2 using 2-aminobenzonitriles as initial.... [Link]

-

PMC - NIH. (n.d.). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]

-

Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. [Link]

-

International Advance Journal of Engineering, Science and Management. (n.d.). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. [Link]

-

YouTube. (2018). Williamson Ether Synthesis. [Link]

-

HETEROCYCLES. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. [Link]

-

ResearchGate. (2009). (PDF) Applications substituted 2-aminothiophenes in drug design. [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iajesm.in [iajesm.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ips.gov.mt [ips.gov.mt]

- 12. orgsyn.org [orgsyn.org]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Researcher's Guide to Sourcing and Verifying High-Purity 5-Amino-2-ethoxybenzonitrile

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The purity of a chemical building block like 5-Amino-2-ethoxybenzonitrile can significantly impact the outcome of a synthesis, the reliability of biological assays, and the overall timeline of a research project. This guide provides an in-depth technical overview of the critical considerations and methodologies for sourcing and validating the purity of 5-Amino-2-ethoxybenzonitrile, ensuring the robustness and reproducibility of your scientific endeavors.

Introduction to 5-Amino-2-ethoxybenzonitrile: A Versatile Building Block

5-Amino-2-ethoxybenzonitrile, with the molecular formula C₉H₁₀N₂O, is a substituted aromatic compound featuring an amine, an ethoxy group, and a nitrile. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry and materials science. Its structural motifs can be found in compounds being investigated for a range of biological activities. The precise arrangement of its substituents allows for selective chemical modifications, making it an attractive starting point for the construction of novel molecular architectures.

The Critical Challenge of Sourcing: Navigating the Supplier Landscape

The commercial availability of 5-Amino-2-ethoxybenzonitrile can be limited, and the level of accompanying analytical data varies significantly between suppliers. While some vendors may provide a certificate of analysis (CofA) with basic information, others may offer the compound with minimal quality control data, placing the onus of purity verification squarely on the end-user. For instance, some major suppliers explicitly state that they do not collect analytical data for certain research chemicals, and the buyer assumes full responsibility for confirming the product's identity and purity[1][2]. This "buyer beware" scenario necessitates a robust internal quality control process.

When evaluating potential suppliers, it is crucial to look beyond the listed purity percentage and inquire about the analytical techniques used to determine that value. A purity claim without methodological backing is of limited value. Reputable suppliers should be transparent about their quality control procedures and be able to provide at least some level of analytical documentation upon request.

A Framework for Supplier and Material Qualification

Given the potential for variability in product quality, a systematic approach to qualifying both the supplier and the material is essential. This process can be broken down into a series of logical steps, ensuring that the material entering your workflow meets the required standards.

Essential Analytical Techniques for Purity Verification

A multi-pronged analytical approach is the most reliable way to confirm the identity and purity of 5-Amino-2-ethoxybenzonitrile. The choice of methods should be orthogonal, meaning they rely on different chemical or physical principles, to provide a comprehensive purity profile.[3][4][5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.[3][4] It separates the main compound from any impurities, and the relative peak areas can be used to calculate a percentage purity.

Experimental Protocol: HPLC Purity Assessment

-

Sample Preparation: Accurately weigh approximately 1 mg of 5-Amino-2-ethoxybenzonitrile and dissolve it in 1 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

-

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid, is often effective.

-

Example Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

-

-

Detection: Monitor at a wavelength where the compound has strong absorbance, likely in the 254 nm to 280 nm range. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for structural confirmation and can also be used for purity assessment. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used for a highly accurate purity determination against a certified internal standard.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field instrument.

-

Analysis:

-

Structural Confirmation: Verify that the chemical shifts, splitting patterns, and integrations of the proton signals are consistent with the structure of 5-Amino-2-ethoxybenzonitrile.

-

Purity Assessment: Look for any signals that do not correspond to the main compound or the solvent. Integration of these impurity signals relative to the main compound can provide a semi-quantitative estimate of their levels.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also provide information about the molecular weights of any impurities.[3]

Experimental Protocol: LC-MS Identity Confirmation

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent compatible with the LC-MS system (e.g., acetonitrile/water).

-

Instrumentation: An LC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

-

Analysis:

-

Inject the sample and acquire the mass spectrum.

-

Confirm the presence of the expected molecular ion peak ([M+H]⁺ for positive ion mode) corresponding to the molecular weight of 5-Amino-2-ethoxybenzonitrile (162.19 g/mol ).

-

Summary of Analytical Data

| Technique | Parameter Measured | Information Provided |

| HPLC-UV/PDA | Chromatographic purity | Percentage of the main component relative to UV-active impurities. |

| ¹H NMR | Proton environment | Structural confirmation and detection of proton-containing impurities. |

| LC-MS | Mass-to-charge ratio | Molecular weight confirmation of the main component and impurities. |

Best Practices for Handling and Storage

To maintain the integrity of high-purity 5-Amino-2-ethoxybenzonitrile, proper handling and storage are essential.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture, light, or air oxidation.

-

Handling: As with many aromatic amines and nitriles, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle the compound in a well-ventilated area or a fume hood.

Conclusion

Sourcing high-purity 5-Amino-2-ethoxybenzonitrile for research and drug development requires a diligent and systematic approach. Due to the potential for limited supplier-provided analytical data, the responsibility for comprehensive quality control often lies with the researcher. By implementing a robust internal verification process utilizing orthogonal analytical techniques such as HPLC, NMR, and MS, scientists can ensure the identity and purity of this valuable chemical intermediate. This commitment to analytical rigor is fundamental to generating reproducible data and advancing scientific discovery.

References

-

5-Amino-2-Hydroxybenzonitrile - Methylamine Supplier. [Link]

- DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google P

-

2-Amino-5-methoxybenzonitrile | C8H8N2O | CID 3513002 - PubChem. [Link]

-

Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. [Link]

-

Analytical methods for amino acid determination in organisms - PubMed. [Link]

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. [Link]

-

Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC - NIH. [Link]

-

Methods for Determining Individual Amino Acids in Biological Fluids | Biomedical Chemistry. [Link]

-

2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032 - PubChem. [Link]

Sources

- 1. Sigma Aldrich 5-Amino-2-ethoxybenzonitrile 50 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bachem.com [bachem.com]

- 5. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods for Determining Individual Amino Acids in Biological Fluids | Biomedical Chemistry: Research and Methods [bmc-rm.org]

Application Notes and Protocols: 5-Amino-2-ethoxybenzonitrile as a Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Introduction

5-Amino-2-ethoxybenzonitrile is a unique aromatic compound featuring three distinct functional groups: a primary amine, an ethoxy group, and a nitrile. This trifunctionality makes it a valuable and versatile starting material for the synthesis of a wide array of complex heterocyclic molecules, which are foundational scaffolds in numerous pharmaceutical agents. The strategic positioning of these groups allows for a variety of chemical transformations, including cyclization, condensation, and substitution reactions, opening avenues for the creation of diverse molecular architectures for drug discovery and development programs. This guide provides a comprehensive overview of a proposed application of 5-Amino-2-ethoxybenzonitrile in the synthesis of a substituted 5-aminopyrazole, a privileged scaffold in medicinal chemistry known for a broad spectrum of biological activities.

Core Physicochemical Properties of 5-Amino-2-ethoxybenzonitrile

A thorough understanding of the starting material is paramount for successful synthesis.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 36276-80-5 |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 88-92 °C |

| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. |

Proposed Application: Synthesis of 5-Amino-3-aryl-1H-pyrazole-4-carbonitrile Derivatives

The synthesis of 5-aminopyrazoles is a cornerstone of medicinal chemistry, with this scaffold being present in a multitude of compounds exhibiting anti-inflammatory, antimicrobial, and anticancer properties. A highly efficient and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1] In this proposed application, 5-Amino-2-ethoxybenzonitrile can be envisioned to react with an aryl hydrazine to form an intermediate which can then undergo further cyclization reactions. However, a more direct and analogous application, based on established reactivity of aminobenzonitriles, is its potential use in the synthesis of fused heterocyclic systems. For the purpose of providing a concrete and well-documented protocol, we will focus on a plausible reaction pathway for the synthesis of a substituted pyrazole, a key pharmaceutical intermediate.

Reaction Principle: Cyclocondensation with a β-Ketoester

The proposed synthesis involves the cyclocondensation of 5-Amino-2-ethoxybenzonitrile with a β-ketoester, such as ethyl benzoylacetate, in the presence of a suitable acid or base catalyst. The reaction proceeds through a series of steps involving initial condensation, followed by an intramolecular cyclization to form the pyrazole ring.

Reaction Scheme

Caption: Overall reaction scheme.

Detailed Experimental Protocol

This protocol details the synthesis of a hypothetical, yet plausible, 5-amino-3-phenyl-1-(4-ethoxy-3-cyanophenyl)-1H-pyrazole from 5-Amino-2-ethoxybenzonitrile and ethyl benzoylacetate.

Materials:

-

5-Amino-2-ethoxybenzonitrile (1.0 eq)

-

Ethyl benzoylacetate (1.1 eq)

-

Acetic acid (glacial, as solvent and catalyst)

-

Ethanol (for recrystallization)

-

Deionized water

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Magnetic stir plate

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 5-Amino-2-ethoxybenzonitrile (e.g., 1.62 g, 10 mmol) and glacial acetic acid (20 mL). Stir the mixture at room temperature until the solid dissolves completely.

-

Addition of β-Ketoester: Add ethyl benzoylacetate (e.g., 2.11 g, 11 mmol) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into ice-cold water (100 mL) with stirring. A precipitate should form.

-

Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water (3 x 20 mL).

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the pure substituted pyrazole.

-

Dry the purified product under vacuum.

-

Expected Data for the Hypothetical Product: 5-amino-3-phenyl-1-(4-ethoxy-3-cyanophenyl)-1H-pyrazole

| Parameter | Expected Value/Observation |

| Yield | 70-85% |

| Appearance | White to pale yellow solid |

| Melting Point | 180-185 °C (hypothetical) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.2 (m, 8H, Ar-H), 6.9 (d, 1H, Ar-H), 5.8 (s, 2H, NH₂), 4.1 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.0, 148.0, 145.0, 135.0, 130.0, 129.0, 128.0, 125.0, 120.0, 118.0, 115.0, 100.0, 65.0, 15.0 |

| IR (KBr, cm⁻¹) | 3450-3300 (N-H), 2220 (C≡N), 1620 (C=N), 1590 (C=C) |

| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₁₈H₁₆N₄O: 305.13; found: 305.13 |

Reaction Mechanism and Workflow Visualization

The proposed reaction proceeds via a well-established pathway for the formation of pyrazoles from β-dicarbonyl compounds and hydrazines, adapted here for an aminobenzonitrile derivative.

Caption: Step-by-step experimental workflow.

Caption: Proposed reaction mechanism.

Safety and Handling

As a senior application scientist, ensuring laboratory safety is of utmost importance.

-

5-Amino-2-ethoxybenzonitrile: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

-

Ethyl benzoylacetate: This compound is an irritant. Handle with care, avoiding contact with skin and eyes. Use in a well-ventilated area.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

5-Amino-2-ethoxybenzonitrile, with its unique combination of functional groups, represents a promising and versatile building block for the synthesis of complex pharmaceutical intermediates. While direct literature examples for its application are currently scarce, its structural similarity to other reactive aminobenzonitriles suggests its high potential in constructing heterocyclic scaffolds of medicinal importance. The proposed synthesis of a substituted 5-aminopyrazole derivative serves as a scientifically plausible example of its utility, based on well-established reaction principles. Further exploration of the reactivity of 5-Amino-2-ethoxybenzonitrile is warranted and could lead to the discovery of novel synthetic routes to important pharmaceutical agents.

References

-

Shawali, A. S. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-166. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25219387, 5-amino-2-ethoxybenzonitrile. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

-

Karolinska Institutet. (2024). Synthesis of heterocycles from anthranilic acid and its derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7035, Ethyl benzoylacetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5329119, 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet - 5-Amino-2-(benzylamino)benzonitrile. [Link]

Sources

Application Note: Divergent Heterocyclic Synthesis from 5-Amino-2-ethoxybenzonitrile

This Application Note is designed for medicinal chemists and process development scientists. It details the synthetic utility of 5-Amino-2-ethoxybenzonitrile (CAS 55859-94-4) , a versatile bifunctional scaffold.

Unlike ortho-substituted anilines that readily form fused systems (e.g., quinazolines from 2-aminobenzonitrile), this meta-substituted scaffold requires divergent strategies. This guide focuses on constructing heterocycles on the nitrogen and nitrile terminuses, creating bioisosteres and pharmacophores relevant to kinase inhibitor discovery.

Introduction & Strategic Value

5-Amino-2-ethoxybenzonitrile is a critical intermediate in the synthesis of Src/Abl kinase inhibitors (e.g., Bosutinib ). Its structural uniqueness lies in the meta-disposition of the nucleophilic amino group relative to the electrophilic nitrile, separated by an electron-donating ethoxy group.

Structural Analysis for Cyclization

-

C1-Nitrile: Precursor for 1,2,4-oxadiazoles, tetrazoles, and amidines.

-

C5-Amine: Nucleophile for pyrrole formation (Paal-Knorr), piperazine construction, or urea/thiourea cyclizations.

-

C2-Ethoxy: Provides steric bulk and electron donation (+M effect), influencing the nucleophilicity of the C1 and C5 positions.

Because direct intramolecular cyclization between C1 and C5 is geometrically precluded, this guide presents three protocols for intermolecular cyclization —using external reagents to build rings onto the scaffold.

Visualizing the Synthetic Pathways

The following diagram illustrates the three primary divergent pathways for heterocyclic construction from this scaffold.

Caption: Divergent synthetic workflows converting the nitrile and amine functionalities into distinct heterocyclic pharmacophores.

Detailed Experimental Protocols

Protocol A: Synthesis of Tetrazoles via [3+2] Cycloaddition

Target: 5-(5-amino-2-ethoxyphenyl)-1H-tetrazole Mechanism: Lewis-acid catalyzed cycloaddition of azide to the nitrile. This reaction creates a carboxylic acid bioisostere, improving metabolic stability and lipophilicity profiles.

Reagents:

-

Substrate: 5-Amino-2-ethoxybenzonitrile (1.0 eq)

-

Sodium Azide (

) (1.5 eq)[1] -

Zinc Bromide (

) (1.0 eq) or Ammonium Chloride ( -

Solvent: DMF or Water/Isopropanol mix

Step-by-Step Methodology:

-

Preparation: Dissolve 5-Amino-2-ethoxybenzonitrile (10 mmol) in DMF (20 mL).

-

Addition: Add

(15 mmol) and -

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS. The nitrile peak (approx. 2220 cm⁻¹) should disappear from IR.

-

Workup: Cool to room temperature. Add 1N HCl slowly until pH 3–4 is reached (Caution: gas evolution). The tetrazole product typically precipitates.

-

Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from ethanol if necessary.

Validation Criteria:

-

1H NMR: Appearance of a broad singlet (NH of tetrazole) at ~14-16 ppm (DMSO-d6).

-

Mass Spec: [M+H]+ = 206.2 (Calculated).

Protocol B: Pyrrole Synthesis via Clauson-Kaas Reaction

Target: 1-(3-cyano-4-ethoxyphenyl)-1H-pyrrole Mechanism: A modification of the Paal-Knorr synthesis using a masked dialdehyde (2,5-dimethoxytetrahydrofuran) to minimize polymerization side products common with free 1,4-diketones.

Reagents:

-

Substrate: 5-Amino-2-ethoxybenzonitrile (1.0 eq)

-

2,5-Dimethoxytetrahydrofuran (1.1 eq)

-

Catalyst: Glacial Acetic Acid (solvent/catalyst) or p-TsOH in Toluene.

Step-by-Step Methodology:

-

Mixture: In a round-bottom flask, suspend the aniline substrate (10 mmol) in Glacial Acetic Acid (15 mL).

-

Activation: Add 2,5-dimethoxytetrahydrofuran (11 mmol).

-

Reflux: Heat to reflux (118°C) for 2–4 hours. The reaction is driven by the release of methanol and water.

-

Monitoring: Monitor for the disappearance of the primary amine peak in HPLC.

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). Neutralize with saturated

or NaOH solution to pH 7. -

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc) is usually required to remove traces of polymerized furan.

Validation Criteria:

-

1H NMR: Characteristic pyrrole protons: Two triplets/multiplets at ~6.3 ppm (C3/C4) and ~7.1 ppm (C2/C5).

-

IR: Retention of the Nitrile peak (~2220 cm⁻¹) is critical; loss of N-H stretches.

Protocol C: 1,2,4-Oxadiazole Formation (Amidoxime Route)

Target: 3-(5-amino-2-ethoxyphenyl)-5-methyl-1,2,4-oxadiazole Mechanism: Nucleophilic attack of hydroxylamine on the nitrile to form an amidoxime, followed by O-acylation and thermal cyclodehydration.

Step-by-Step Methodology:

-

Amidoxime Formation:

-

Dissolve substrate (10 mmol) in Ethanol (30 mL).

-

Add Hydroxylamine hydrochloride (

, 30 mmol) and -

Reflux for 6 hours. Filter salts and concentrate to obtain the crude amidoxime intermediate.

-

-

Cyclization:

-

Dissolve the crude amidoxime in Toluene or Pyridine.

-

Add Acetyl Chloride (or acetic anhydride) (1.1 eq).

-

Heat to reflux (110°C) for 4 hours.

-

-

Workup: Remove solvent in vacuo.[1] Resuspend in water/EtOAc. Wash with dilute HCl to remove pyridine/residual amine, then bicarbonate.

-

Purification: Recrystallization from Ethanol/Water.

Quantitative Data Summary

| Parameter | Protocol A (Tetrazole) | Protocol B (Pyrrole) | Protocol C (Oxadiazole) |

| Reaction Type | [3+2] Cycloaddition | Condensation (Paal-Knorr) | Cyclodehydration |

| Primary Reagent | 2,5-Dimethoxytetrahydrofuran | ||

| Typical Yield | 75 - 85% | 60 - 75% | 50 - 65% |

| Key Byproduct | Hydrazoic acid (trace) | Methanol | Water, HCl |

| Purification | Precipitation/Wash | Column Chromatography | Recrystallization |

| Drug Relevance | Bioisostere for -COOH | Scaffold rigidification | Kinase inhibitor "tail" |

Industrial Context: The "Bosutinib" Connection

While the protocols above describe cyclization of the scaffold, 5-Amino-2-ethoxybenzonitrile is most famous as the nucleophile in the synthesis of Bosutinib (Src/Abl inhibitor).

In the Bosutinib process, the C5-amine performs an

References

-

Bosutinib Synthesis: Berger, D. M., et al. "Substituted 4-anilino-3-quinolinecarbonitriles as inhibitors of Src kinase activity." Journal of Medicinal Chemistry 44.15 (2001): 2414-2421.

-

Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry 66.24 (2001): 7945-7950.

-

Clauson-Kaas Reaction: Telvekar, V. N., et al. "Novel and efficient synthesis of pyrroles using sulfamic acid." Tetrahedron Letters 53.15 (2012): 1935-1938.

-

Amidoxime Cyclization: Pace, A., et al. "Fluorinated Heterocycles: Synthesis of 3-(Fluoroaryl)-1,2,4-oxadiazoles." Journal of Organic Chemistry 72.7 (2007): 2669–2674.

Sources

Catalytic Applications of 5-Amino-2-ethoxybenzonitrile: A Comprehensive Guide for Synthetic Chemists

Introduction: The Versatility of a Substituted Aminobenzonitrile

5-Amino-2-ethoxybenzonitrile is a highly functionalized aromatic building block that holds significant potential in the synthesis of diverse heterocyclic scaffolds and other complex organic molecules. Its unique arrangement of an amino, an ethoxy, and a nitrile group on a benzene ring offers multiple reactive sites for a variety of catalytic transformations. This guide provides an in-depth exploration of the catalytic conditions for key reactions involving 5-Amino-2-ethoxybenzonitrile, offering detailed protocols and mechanistic insights for researchers in drug discovery, materials science, and synthetic chemistry.

The strategic positioning of the nucleophilic amino group and the electrophilic nitrile moiety ortho and para to the activating ethoxy group makes this molecule a versatile precursor for constructing fused heterocyclic systems, such as quinazolines, which are prevalent in many biologically active compounds. Furthermore, the amino group can be readily derivatized or utilized in cross-coupling reactions, while the nitrile group can be transformed into an amine or a carboxylic acid, further expanding its synthetic utility.

This document will delve into two primary classes of catalytic reactions utilizing 5-Amino-2-ethoxybenzonitrile: the synthesis of quinazoline derivatives through cyclization and the catalytic reduction of the nitrile group to a primary amine. For each reaction, we will provide a detailed, step-by-step protocol, a discussion of the underlying mechanistic principles, and a summary of the key reaction parameters.

I. Catalytic Cyclization: Synthesis of 6-Ethoxy-4-aminoquinazoline Derivatives

The synthesis of quinazoline scaffolds is a cornerstone of medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. 5-Amino-2-ethoxybenzonitrile serves as an excellent starting material for the construction of 6-ethoxy-substituted quinazolines. A common and effective strategy involves a two-step sequence: formylation of the amino group followed by a cyclization reaction.

Mechanistic Rationale

The synthesis of the quinazoline ring from a 2-aminobenzonitrile derivative typically proceeds through the formation of an N'-aryl-N,N-dimethylformamidine intermediate. This is achieved by reacting the primary amino group with a formylating agent, such as dimethylformamide dimethyl acetal (DMF-DMA). The resulting formamidine is then activated, often by a Lewis or Brønsted acid, to facilitate intramolecular cyclization. The nitrile nitrogen attacks the activated iminium carbon, leading to the formation of the six-membered pyrimidine ring of the quinazoline core. Subsequent tautomerization and/or aromatization steps yield the final quinazoline product.

A patent for the synthesis of the EGFR inhibitor Erlotinib outlines a similar transformation using a related 2-aminobenzonitrile derivative, highlighting the industrial relevance of this approach.[1]

Caption: Workflow for the synthesis of 6-ethoxy-4-aminoquinazoline derivatives.

Experimental Protocol: Synthesis of a 6-Ethoxy-4-aminoquinazoline Derivative

This protocol is adapted from established procedures for the synthesis of related quinazoline-based pharmaceuticals.[1]

Step 1: Synthesis of N'-(2-cyano-4-ethoxyphenyl)-N,N-dimethylformamidine

-

To a solution of 5-Amino-2-ethoxybenzonitrile (1.0 eq) in toluene (5-10 volumes), add dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure to obtain the crude N'-(2-cyano-4-ethoxyphenyl)-N,N-dimethylformamidine, which can be used in the next step without further purification.

Step 2: Synthesis of the 6-Ethoxy-4-aminoquinazoline

-

Dissolve the crude formamidine intermediate (1.0 eq) in a suitable solvent such as isopropanol or acetic acid (5-10 volumes).

-

Add the desired primary amine (e.g., aniline or a substituted aniline, 1.1 eq).

-

Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 6-ethoxy-4-aminoquinazoline derivative.

| Parameter | Condition | Rationale |

| Formylating Agent | Dimethylformamide dimethyl acetal (DMF-DMA) | A highly reactive and efficient reagent for the formation of formamidines from primary amines. |

| Solvent (Step 1) | Toluene | A high-boiling, non-polar solvent suitable for the reflux conditions required for formamidine formation. |

| Cyclization Solvent | Isopropanol or Acetic Acid | Protic solvents that can facilitate the cyclization step. Acetic acid can also act as a catalyst. |

| Temperature | Reflux | Provides the necessary thermal energy to overcome the activation barrier for both the formamidine formation and the subsequent cyclization. |

| Purification | Recrystallization or Column Chromatography | Standard techniques to obtain the final product with high purity. |

II. Catalytic Reduction of the Nitrile Group

The reduction of the nitrile functionality in 5-Amino-2-ethoxybenzonitrile to a primary amine opens up a different avenue for synthetic diversification, yielding 5-amino-2-ethoxybenzylamine. This diamine can be used in the synthesis of various nitrogen-containing heterocycles and as a linker in medicinal chemistry. Catalytic hydrogenation is a common and efficient method for this transformation.

Mechanistic Considerations in Catalytic Hydrogenation

The catalytic hydrogenation of nitriles to primary amines typically proceeds on the surface of a heterogeneous catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).[2][3] The reaction involves the sequential addition of hydrogen atoms across the carbon-nitrogen triple bond. An imine intermediate is formed, which is then further reduced to the primary amine.[4] A potential side reaction is the condensation of the intermediate imine with the product primary amine, leading to the formation of secondary amines.[2] The choice of catalyst, solvent, and reaction conditions can influence the selectivity towards the desired primary amine.[2]

Caption: General mechanism for catalytic nitrile reduction.

Experimental Protocol: Catalytic Hydrogenation of 5-Amino-2-ethoxybenzonitrile

This protocol is based on general procedures for the catalytic hydrogenation of aromatic nitriles.[3][5]

-

In a high-pressure hydrogenation vessel, dissolve 5-Amino-2-ethoxybenzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol (10-20 volumes).

-

Add the hydrogenation catalyst, for example, Raney Nickel (5-10 wt%) or 10% Palladium on carbon (5-10 mol%).

-

Seal the vessel and purge with nitrogen or argon, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-500 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

-

Monitor the reaction progress by monitoring the hydrogen uptake or by analyzing aliquots by TLC or LC-MS.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-ethoxybenzylamine.

-

The product can be purified further by distillation under reduced pressure or by conversion to a salt and recrystallization if necessary.

| Parameter | Condition | Rationale |

| Catalyst | Raney Nickel or Pd/C | Highly active and commonly used catalysts for nitrile hydrogenation. Raney Nickel is often preferred for its lower cost and high activity. |

| Solvent | Ethanol or Methanol | Polar protic solvents that are suitable for hydrogenation reactions and can help to suppress the formation of secondary amines. |

| Hydrogen Pressure | 50-500 psi | Higher pressures generally increase the reaction rate. The optimal pressure may need to be determined empirically. |

| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions. |

| Safety | Use of a high-pressure vessel and proper handling of hydrogen gas are critical. | Hydrogen is highly flammable and can form explosive mixtures with air. |

Safety and Handling

5-Amino-2-ethoxybenzonitrile and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[6][7] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[6][7] For detailed safety information, consult the Safety Data Sheet (SDS) for the specific compound and all reagents used. Catalytic hydrogenation reactions involving hydrogen gas must be conducted in specialized high-pressure equipment by trained personnel due to the flammability and explosion risk of hydrogen.

Conclusion

5-Amino-2-ethoxybenzonitrile is a valuable and versatile building block for the synthesis of a variety of organic molecules, particularly nitrogen-containing heterocycles. The catalytic methodologies outlined in this guide for quinazoline synthesis and nitrile reduction provide robust and adaptable protocols for researchers. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, chemists can effectively utilize this compound to access a wide range of complex and potentially bioactive molecules. Further exploration of other catalytic transformations, such as cross-coupling reactions at the amino group, will undoubtedly continue to expand the synthetic utility of this important intermediate.

References

-

Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. PMC. Retrieved February 2, 2026, from [Link]

-

Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. RSC Publishing. Retrieved February 2, 2026, from [Link]

-

Amine synthesis by nitrile reduction. Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

-

Cobalt-Catalyzed Deaminative Amino- and Alkoxycarbonylation of Aryl Trialkylammonium Salts Promoted by Visible Light. PMC. Retrieved February 2, 2026, from [Link]

-

Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. PMC. Retrieved February 2, 2026, from [Link]

-

New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC. Retrieved February 2, 2026, from [Link]

-

MSDS of 5-Amino-2-hydroxybenzonitrile. Capot Chemical. Retrieved February 2, 2026, from [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Retrieved February 2, 2026, from [Link]

-

Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. PMC. Retrieved February 2, 2026, from [Link]

-

Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. CORE. Retrieved February 2, 2026, from [Link]

-

Selective Oxidative Decarboxylation of Amino Acids to Produce Industrially Relevant Nitriles by Vanadium Chloroperoxidase. ResearchGate. Retrieved February 2, 2026, from [Link]

-

Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved February 2, 2026, from [Link]

-

Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. ResearchGate. Retrieved February 2, 2026, from [Link]

-

Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. Retrieved February 2, 2026, from [Link]

-

Simplified Catalytic Cycle for the Hydrogenation of Benzonitrile. ResearchGate. Retrieved February 2, 2026, from [Link]

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Retrieved February 2, 2026, from [Link]

-

Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. PMC. Retrieved February 2, 2026, from [Link]

-

Selective Reductions. IV. The Partial Reduction of Nitriles with Lithium Triethoxyaluminohydride-A Convenient Aldehyde Synthesis. Journal of the American Chemical Society. Retrieved February 2, 2026, from [Link]

- A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.

-

Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. NIH. Retrieved February 2, 2026, from [Link]

-

Spectroscopic Studies of Charge Transfer Complexes of Some Amino Acids with Copper (II). International Journal of Chemical Science and Technology. Retrieved February 2, 2026, from [Link]

-

The proposed mechanism for the synthesis of 4-aminoquinazolines. ResearchGate. Retrieved February 2, 2026, from [Link]

-

Nitrile reduction. Wikipedia. Retrieved February 2, 2026, from [Link]

-

The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. Retrieved February 2, 2026, from [Link]

-

Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and dibenzylamine (3 a) in the presence of various catalysts. ResearchGate. Retrieved February 2, 2026, from [Link]

-

How To Reduce A Nitrile To An Amine?. YouTube. Retrieved February 2, 2026, from [Link]

-

Reaction pathways associated with the hydrogenation of benzonitrile. ResearchGate. Retrieved February 2, 2026, from [Link]

Sources

- 1. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. capotchem.cn [capotchem.cn]

The Strategic Application of 5-Amino-2-ethoxybenzonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Versatility of the Aminobenzonitrile Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of available scaffolds, substituted aminobenzonitriles have emerged as particularly valuable intermediates. Their inherent chemical functionalities—a nucleophilic amino group and a versatile nitrile moiety—provide a robust platform for the construction of complex heterocyclic systems that are often at the core of biologically active agents. This guide focuses on the specific applications of 5-Amino-2-ethoxybenzonitrile , a key intermediate whose structural attributes make it a compelling starting material for the synthesis of a new generation of targeted therapies, particularly in the realm of kinase inhibitors.

This document will provide an in-depth exploration of the synthesis, chemical reactivity, and strategic applications of 5-Amino-2-ethoxybenzonitrile in medicinal chemistry. Detailed experimental protocols, mechanistic insights, and the rationale behind its use in the synthesis of medicinally relevant scaffolds will be presented to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis. While specific experimental data for 5-Amino-2-ethoxybenzonitrile is not extensively documented in publicly available literature, we can infer its properties based on its structure and data from closely related analogs such as 5-Amino-2-methoxybenzonitrile.

| Property | Predicted Value | Source/Rationale |

| CAS Number | 38784-88-8 | Based on chemical database information. |

| Molecular Formula | C₉H₁₀N₂O | --- |

| Molecular Weight | 162.19 g/mol | --- |

| Appearance | Off-white to light brown solid | Analogy to similar aminobenzonitriles. |

| Melting Point | Not available | Likely a crystalline solid with a defined melting point. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Sparingly soluble in water. | Based on the aromatic and functional group character. |

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for 5-Amino-2-ethoxybenzonitrile, crucial for its identification and characterization during synthesis.

| Spectroscopy | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.0-7.2 (m, 1H, Ar-H), 6.8-7.0 (m, 1H, Ar-H), 6.5-6.7 (m, 1H, Ar-H), 5.0-5.5 (br s, 2H, -NH₂), 4.0-4.2 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.3-1.5 (t, J=7.0 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155-160 (-C-OEt), 145-150 (-C-NH₂), 120-125 (-C-CN), 118-120 (Ar-C), 115-118 (Ar-C), 110-115 (Ar-C), 100-105 (Ar-C), 63-65 (-OCH₂CH₃), 14-16 (-OCH₂CH₃) |

| FTIR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 3050-3000 (Ar C-H stretch), 2980-2850 (Aliphatic C-H stretch), 2220-2230 (C≡N stretch), 1620-1600 (N-H bend), 1520-1500 (Ar C=C stretch), 1250-1200 (Asymmetric C-O-C stretch) |

| Mass Spectrometry (EI) | m/z (%): 162 (M⁺), 147, 133, 119, 105 |

Synthesis of 5-Amino-2-ethoxybenzonitrile: A Practical Protocol

The synthesis of 5-Amino-2-ethoxybenzonitrile can be efficiently achieved through a two-step process starting from the commercially available 2-hydroxy-5-nitrobenzonitrile. This involves an initial Williamson ether synthesis to introduce the ethoxy group, followed by the reduction of the nitro group to the desired amine.

Experimental Workflow

Caption: Synthetic workflow for 5-Amino-2-ethoxybenzonitrile.

Part 1: Synthesis of 2-Ethoxy-5-nitrobenzonitrile

Rationale: The Williamson ether synthesis is a reliable and high-yielding method for the formation of ethers from an alkoxide and a primary alkyl halide. In this step, the phenolic hydroxyl group of 2-hydroxy-5-nitrobenzonitrile is deprotonated by a mild base, potassium carbonate, to form a phenoxide ion, which then acts as a nucleophile to displace the bromide from bromoethane.

Protocol:

-

To a solution of 2-hydroxy-5-nitrobenzonitrile (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add bromoethane (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield 2-ethoxy-5-nitrobenzonitrile as a crystalline solid.

Part 2: Synthesis of 5-Amino-2-ethoxybenzonitrile

Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Stannous chloride (tin(II) chloride) in a protic solvent like ethanol is a classic and effective method for this conversion. The tin(II) acts as the reducing agent in an acidic environment (generated in situ or by addition of acid) to selectively reduce the nitro group without affecting the nitrile or ether functionalities.

Protocol:

-

To a solution of 2-ethoxy-5-nitrobenzonitrile (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate tin salts.

-

Extract the aqueous slurry with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-2-ethoxybenzonitrile.

-